molecular formula C18H20N4O2 B6461332 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549006-71-3

2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6461332
CAS RN: 2549006-71-3
M. Wt: 324.4 g/mol
InChI Key: NFRQXKZQTIFNMC-UHFFFAOYSA-N
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Description

The compound “2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains an imidazo[1,2-b]pyridazine core, which is a type of fused heterocyclic compound containing nitrogen atoms . Attached to this core are a tert-butyl group, a methoxyphenyl group, and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazo[1,2-b]pyridazine core would likely contribute to the compound’s aromaticity . The tert-butyl group is a bulky alkyl group, the methoxyphenyl group is an aromatic ether, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) functional group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazo[1,2-b]pyridazine core might participate in various organic reactions . The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions.

Future Directions

Future research on this compound could involve studying its potential biological activities, given the known activities of compounds with similar structures . Additionally, more efficient synthesis methods could be developed.

properties

IUPAC Name

2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRQXKZQTIFNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

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